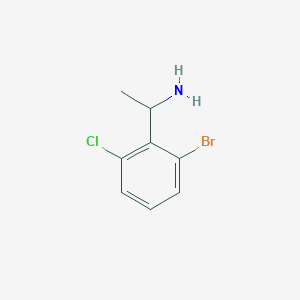

1-(2-Bromo-6-chlorophenyl)ethan-1-amine

Description

Contextualizing Halogenated Arylethylamines in Advanced Chemical Research

Halogenated organic compounds are of immense importance in modern chemical research, serving as versatile building blocks in a multitude of synthetic transformations. The presence of halogen atoms on an aromatic ring, as seen in 1-(2-Bromo-6-chlorophenyl)ethan-1-amine, significantly influences the molecule's reactivity and physical properties.

Halogenated arylethylamines are a prominent structural motif in many biologically active compounds. The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Chlorine, in particular, is a common feature in many FDA-approved drugs, highlighting the significance of chloro-substituted scaffolds in pharmaceutical development nih.gov. The strategic placement of halogen atoms can lead to compounds with enhanced therapeutic efficacy.

Furthermore, the bromine and chlorine substituents on the aromatic ring of this compound make it a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are powerful tools for the construction of complex molecular frameworks from simpler, halogenated precursors.

Significance of Chiral Amino Compounds in Synthetic Design

Chirality is a fundamental concept in chemistry, with the three-dimensional arrangement of atoms in a molecule often dictating its biological activity. Chiral amines, in particular, are indispensable components in the synthesis of a vast number of pharmaceuticals and natural products. It is common for only one enantiomer of a chiral drug to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

The synthesis of enantiomerically pure chiral amines is a major focus of contemporary organic synthesis. Catalytic asymmetric reduction of prochiral ketones is one of the most efficient methods for producing chiral alcohols, which can then be converted to chiral amines rsc.org. Various chiral catalysts, including those based on transition metals and enzymes, have been developed to achieve high enantioselectivity in these transformations nih.govmdpi.com. The development of such methods is crucial for accessing optically pure building blocks like the individual enantiomers of this compound.

Structural Features and Stereoisomeric Considerations of this compound

The structure of this compound is characterized by a stereocenter at the carbon atom bearing the amino group. This gives rise to two enantiomers: (R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine and (S)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine.

The ortho-disubstitution on the phenyl ring with a bromine and a chlorine atom creates a sterically hindered environment around the chiral center. This steric hindrance can influence the molecule's conformation and its interactions with other molecules, such as enzymes or chiral resolving agents. The crystal structures of similar 2,6-dihalophenyl compounds reveal specific packing interactions, such as π-π stacking and hydrogen bonding, which are influenced by the halogen substituents nih.govnih.gov.

The synthesis of this compound would likely proceed through the corresponding ketone, 2'-bromo-6'-chloroacetophenone. Spectroscopic data for this precursor, such as 1H and 13C NMR, has been reported and is crucial for its characterization rsc.org. The subsequent asymmetric reduction of this ketone would be a key step in obtaining the enantiomerically pure forms of the target amine nih.govresearchgate.net.

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrClN |

|---|---|

Molecular Weight |

234.52 g/mol |

IUPAC Name |

1-(2-bromo-6-chlorophenyl)ethanamine |

InChI |

InChI=1S/C8H9BrClN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3 |

InChI Key |

RSQBBPQGUYFSIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=C1Br)Cl)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 2 Bromo 6 Chlorophenyl Ethan 1 Amine

Chemo- and Regioselective Synthetic Routes to 1-(2-Bromo-6-chlorophenyl)ethan-1-amine Precursors

The primary precursor for the target amine is the ketone, 2'-bromo-6'-chloroacetophenone. The controlled synthesis of this highly substituted aryl ketone is non-trivial and relies on careful selection of starting materials and reaction conditions to ensure the correct placement of the functional groups.

The synthesis of 2'-bromo-6'-chloroacetophenone is most effectively achieved by constructing the molecule from a pre-functionalized aromatic ring rather than attempting selective halogenation of a simpler acetophenone. A common strategy involves the use of organometallic reagents with a suitably substituted benzonitrile (B105546) or benzaldehyde (B42025) derivative.

One viable pathway begins with 2-bromo-6-chlorobenzaldehyde. Reaction of this aldehyde with a methyl Grignard reagent (methylmagnesium bromide) would yield the secondary alcohol, 1-(2-bromo-6-chlorophenyl)ethan-1-ol. Subsequent oxidation of this alcohol using standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would furnish the desired 2'-bromo-6'-chloroacetophenone. A similar strategy has been successfully employed for the synthesis of the isomeric 1-(2′-bromo-5′-chlorophenyl)ethan-1-one from 2-bromo-5-chlorobenzaldehyde. acs.org

Alternatively, 2-bromo-6-chlorobenzonitrile (B1293626) can serve as a starting material. Treatment of the nitrile with methylmagnesium bromide followed by acidic workup would directly yield the target ketone. These methods offer high regioselectivity as the positions of the halogen substituents are fixed from the outset.

Table 1: Plausible Synthetic Routes to 2'-Bromo-6'-chloroacetophenone

| Starting Material | Key Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| 2-Bromo-6-chlorobenzaldehyde | 1. CH₃MgBr2. PCC or Swern Oxidation | 1-(2-Bromo-6-chlorophenyl)ethan-1-ol | 2'-Bromo-6'-chloroacetophenone |

While building from an already substituted ring is often preferred, functional group interconversion and direct halogenation on a simpler aryl ketone present alternative, albeit more challenging, routes.

For instance, one might consider the direct bromination of 2'-chloroacetophenone. chemicalbook.comsigmaaldrich.com However, achieving the desired regioselectivity is difficult. The acetyl group is strongly deactivating and a meta-director, while the chloro substituent is a deactivating ortho-, para-director. The target 6'-position is ortho to the chlorine and meta to the acetyl group. Electrophilic aromatic substitution would preferentially occur at other positions (e.g., the 4'-position, which is para to the chloro group) and is generally disfavored due to the deactivating nature of both substituents. The steric hindrance at the 2',6'-disubstituted ring further complicates this approach.

A more controlled strategy involves functional group interconversions starting from a more accessible precursor, such as a substituted aniline (B41778). For example, 2-bromo-6-chloroaniline (B1281334) could undergo a Sandmeyer reaction. Diazotization of the aniline followed by reaction with copper(I) cyanide would produce 2-bromo-6-chlorobenzonitrile, which can then be converted to the target ketone as described previously. This multi-step approach provides an unambiguous route to the required substitution pattern.

Asymmetric Synthesis of Enantiopure this compound

The conversion of the prochiral 2'-bromo-6'-chloroacetophenone into the single-enantiomer amine is the key stereochemical challenge. This can be addressed through several powerful asymmetric methodologies.

Asymmetric hydrogenation or transfer hydrogenation of the corresponding imine is one of the most efficient methods for synthesizing chiral amines. acs.org The process involves two steps:

Imine Formation: The precursor ketone, 2'-bromo-6'-chloroacetophenone, is condensed with ammonia (B1221849) or a suitable amine, such as benzylamine, to form the corresponding ketimine.

Asymmetric Reduction: The C=N double bond of the imine is reduced using a chiral catalyst. A wide array of transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, have been developed for this purpose. nih.govacs.orgorganic-chemistry.org

For sterically demanding substrates like the imine derived from 2'-bromo-6'-chloroacetophenone, iridium-based catalysts featuring chiral phosphine (B1218219) or diamine ligands are often highly effective. acs.org For example, iridium complexes paired with chiral ligands such as (S,S)-f-Binaphane or in combination with chiral phosphoric acids have shown high enantioselectivity in the reduction of challenging N-aryl imines. acs.orglibretexts.org

An alternative to imines is the reduction of the corresponding oxime ether. Modified CBS-type catalysts, for instance, have been utilized for the enantioselective reduction of oximes to furnish chiral amines with high enantiomeric excess. libretexts.org

Table 2: Representative Catalytic Systems for Asymmetric Imine Reduction

| Catalyst Type | Chiral Ligand/Co-catalyst | Substrate Type | Typical Stereoselectivity |

|---|---|---|---|

| Iridium (Ir) | Chiral Diamine + Chiral Phosphoric Acid | N-Aryl Ketimines | High to excellent ee |

| Rhodium (Rh) | Chiral Phosphine Ligands (e.g., Josiphos) | N-Aryl Ketimines | Good to excellent ee |

| Ruthenium (Ru) | Ts-DPEN (in transfer hydrogenation) | Aromatic Ketimines | Excellent ee |

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for chiral amine synthesis. nih.govresearchgate.net Enzymes can perform reductions with exceptional stereo-, regio-, and chemoselectivity. nih.gov

The most prominent enzymatic method for this transformation is asymmetric reductive amination, often carried out using transaminases (TAs), also known as aminotransferases. wiley.com These enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) directly onto the ketone substrate, producing the chiral amine in a single step with high enantiopurity. wiley.comnih.gov The industrial synthesis of the drug sitagliptin (B1680988) is a landmark example of the power of this technology, where an enzyme was engineered through directed evolution to accept a complex ketone substrate. nih.gov Given the sterically hindered and halogenated nature of 2'-bromo-6'-chloroacetophenone, a similar protein engineering approach would likely be necessary to develop a bespoke transaminase with high activity and selectivity. researchgate.netnih.gov

Other classes of enzymes, such as imine reductases (IREDs) and engineered amino acid dehydrogenases, can also catalyze the formation of chiral amines from ketones. nih.govresearchgate.net These enzymes utilize nicotinamide (B372718) cofactors (NADH or NADPH) as the reductant and can be applied to the pre-formed imine or, in some cases, directly to the ketone in the presence of an ammonia source. nih.gov

Table 3: Biocatalytic Methods for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Key Features |

|---|---|---|

| Transaminase (TA) | Asymmetric Reductive Amination | Uses an amine donor (e.g., IPA); often requires protein engineering for non-natural substrates. nih.gov |

| Imine Reductase (IRED) | Asymmetric Imine Reduction | Reduces pre-formed or in situ-formed imines; requires a cofactor regeneration system. wiley.com |

Diastereoselective synthesis using a chiral auxiliary provides a reliable and predictable method for controlling stereochemistry. osi.lv The most widely used approach for primary amines involves Ellman's tert-butanesulfinamide. osi.lv

The synthesis proceeds through the following steps:

Condensation: 2'-Bromo-6'-chloroacetophenone is condensed with either (R)- or (S)-tert-butanesulfinamide in the presence of a Lewis acid catalyst (e.g., Ti(OEt)₄) to form the corresponding chiral N-tert-butanesulfinyl ketimine.

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is then reduced. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the hydride reagent (e.g., sodium borohydride) to the opposite face. This results in the formation of the N-sulfinyl amine with high diastereoselectivity. osi.lv

Auxiliary Cleavage: Finally, the chiral auxiliary is removed by treatment with a strong acid, such as hydrochloric acid in an alcohol solvent, to afford the desired enantiomerically pure this compound hydrochloride salt. osi.lvcymitquimica.com

This method is highly versatile and has been successfully applied to the synthesis of a vast range of chiral amines with excellent stereochemical control. osi.lvresearchgate.net

Deracemization and Enantioenrichment Techniques

The separation of a racemic mixture of this compound into its constituent enantiomers, or the direct synthesis of an enantiomerically enriched form, can be achieved through several advanced strategies. These techniques are critical for accessing the desired stereoisomer for specific applications.

One of the most powerful methods for obtaining enantiopuer amines is through the asymmetric reduction of a prochiral ketone precursor. In the case of this compound, the corresponding ketone is 2'-bromo-6'-chloroacetophenone. The enzymatic reduction of this ketone offers a highly selective route to the chiral alcohol, 1-(2-bromo-6-chlorophenyl)ethanol, which can then be converted to the desired amine.

A study on the asymmetric reduction of 2-haloacetophenones using mutants of the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) has demonstrated the feasibility of this approach. While the exact substrate 2'-bromo-6'-chloroacetophenone was not reported, the study provides strong evidence for the applicability of this method to halo-substituted acetophenones. For instance, the asymmetric reduction of various 2-chloro- and 2-bromo-substituted acetophenones yielded the corresponding (R)- or (S)-alcohols with high enantiomeric excess (ee). The stereochemical outcome was dependent on the specific enzyme mutant used.

Table 1: Examples of Asymmetric Reduction of 2-Haloacetophenones with TeSADH Mutants

| Substrate | Enzyme Mutant | Product Configuration | Conversion (%) | Enantiomeric Excess (%) |

| 2-chloro-4'-chloroacetophenone | P84S/A85G | (R)-alcohol | >99 | >99 |

| 2-chloro-4'-bromoacetophenone | P84S/A85G | (R)-alcohol | >99 | >99 |

| 2-bromo-4'-chloroacetophenone | P84S/A85G | (R)-alcohol | 65 | >99 |

| 2-chloro-4'-fluoroacetophenone | P84S/A85G | (S)-alcohol | >99 | >99 |

This table is illustrative and based on data for structurally related compounds to demonstrate the potential for the asymmetric synthesis of the precursor to this compound.

Beyond asymmetric synthesis of the precursor, classical resolution of the racemic amine itself is a viable, albeit less direct, enantioenrichment technique. wikipedia.org This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be liberated from its salt by treatment with a base.

Dynamic kinetic resolution (DKR) represents a more advanced and efficient deracemization strategy. In a DKR process, one enantiomer of the racemate is selectively transformed (typically by an enzyme), while the remaining, unreactive enantiomer is continuously racemized in situ. nih.gov This allows for a theoretical yield of 100% for a single enantiomer. For primary amines like this compound, lipase-catalyzed acylation is a common resolution step. The racemization of the unreacted amine can be achieved using a metal catalyst. While a specific DKR protocol for this exact compound is not widely reported, the methodology has been successfully applied to a range of benzylic amines. nih.gov

Methodological Advancements in Amine Synthesis Applicable to this compound

Recent years have witnessed significant progress in the development of new catalytic methods for the synthesis of chiral primary amines, many of which are applicable to the preparation of this compound. rsc.org These advancements offer more direct and efficient routes compared to traditional multi-step syntheses.

One of the most prominent areas of development is transition-metal-catalyzed asymmetric reductive amination (ARA). rsc.orgacs.org This one-pot process involves the reaction of a ketone (in this case, 2'-bromo-6'-chloroacetophenone) with an ammonia source in the presence of a chiral transition-metal catalyst and a reducing agent (e.g., H₂). rsc.org Iridium and ruthenium complexes with chiral ligands have been shown to be particularly effective for the ARA of a wide range of ketones, affording primary amines with high enantioselectivity. nih.govrsc.org

The application of biocatalysis has also revolutionized chiral amine synthesis. Amine dehydrogenases (AmDHs) are enzymes that can catalyze the direct asymmetric reductive amination of ketones using ammonia as the amine donor and a nicotinamide cofactor as the reductant. acs.org Engineered AmDHs have demonstrated broad substrate scope, including bulky ketones, and can provide access to chiral amines with excellent conversion and enantiomeric excess. acs.org

Table 2: Comparison of Advanced Amine Synthesis Methodologies

| Methodology | Catalyst Type | Key Features | Potential Applicability |

| Asymmetric Reductive Amination (ARA) | Chiral Transition Metal Complexes (e.g., Ir, Ru) | One-pot reaction, high enantioselectivity, broad substrate scope. rsc.orgacs.org | Direct conversion of 2'-bromo-6'-chloroacetophenone to the chiral amine. |

| Amine Dehydrogenase (AmDH) Catalysis | Engineered Enzymes | High chemo- and stereoselectivity, operates under mild conditions, uses ammonia directly. acs.org | Enantioselective synthesis of the target amine from its ketone precursor. |

| Reductive Aminases (RedAms) | Enzymes | Can utilize a range of amines, including ammonia, good for producing primary and secondary amines. researchgate.net | A potential biocatalytic route to this compound. |

Reductive aminases (RedAms) are another class of enzymes that have emerged as powerful tools for amine synthesis. researchgate.net These enzymes catalyze the reductive amination of ketones with a variety of amine donors, including ammonia, to produce the corresponding primary or secondary amines. The use of RedAms offers a green and efficient alternative to traditional chemical methods.

Reaction Pathways and Synthetic Transformations of 1 2 Bromo 6 Chlorophenyl Ethan 1 Amine

Nucleophilic Reactivity of the Amine Moiety

The primary amine group is a key functional handle in 1-(2-bromo-6-chlorophenyl)ethan-1-amine, acting as a potent nucleophile in a variety of chemical transformations.

Formation of Amides and Imines

The lone pair of electrons on the nitrogen atom allows it to readily react with electrophilic carbonyl compounds to form amides and imines.

Amide Formation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides yields the corresponding N-acylated amides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct (e.g., HCl). The steric hindrance from the ortho-substituents on the phenyl ring may influence the reaction rate but generally does not prevent the formation of the amide bond.

Imine Formation: As a primary amine, this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.combeilstein-journals.org This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. researchgate.net To drive the equilibrium towards the product, water is often removed from the reaction mixture. nih.gov These imines can be subsequently hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic conditions. researchgate.net

Table 1: Representative Reactions of the Amine Moiety

| Reaction Type | Reactant | Product | General Conditions |

| Amide Formation | Acyl Chloride (R-COCl) | N-[1-(2-Bromo-6-chlorophenyl)ethyl]amide | Base (e.g., Pyridine, Triethylamine) |

| Imine Formation | Aldehyde (R'-CHO) or Ketone (R'-C(O)-R'') | Imine / Schiff Base | Acid catalyst, removal of water |

Alkylation and Acylation Reactions

Alkylation: The amine group can be alkylated by reaction with alkyl halides through nucleophilic substitution (S_N2 reaction). This process can lead to the formation of secondary and tertiary amines. However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, where the newly formed secondary amine competes with the starting primary amine to react with the alkyl halide, leading to a mixture of products, including the quaternary ammonium (B1175870) salt. nih.gov To achieve mono-alkylation, indirect methods such as reductive amination are often preferred. nih.gov

Acylation: As discussed in the formation of amides, acylation is a robust transformation for this amine. The reaction with various acylating agents introduces an acyl group to the nitrogen atom. This transformation is fundamental in peptide synthesis and for the introduction of protecting groups.

Reactivity of the Halogenated Aromatic Ring System

The presence of both bromine and chlorine atoms on the aromatic ring offers opportunities for further functionalization, primarily through metal-catalyzed cross-coupling reactions.

Carbon-Halogen Bond Transformations (e.g., Cross-Coupling Reactions)

The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds are key sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. A critical aspect of the reactivity of this compound in these reactions is the differential reactivity of the two halogen substituents.

Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. researchgate.net This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. This selectivity allows for sequential functionalization of the aromatic ring, where the bromine atom can be selectively replaced while leaving the chlorine atom intact for a subsequent transformation.

However, the ortho-position of both halogens relative to each other and to the ethylamine (B1201723) substituent introduces significant steric hindrance. organic-chemistry.org This steric bulk can impede the approach of the bulky catalyst-ligand complex to the C-X bond, potentially requiring specialized, sterically demanding ligands (e.g., XPhos, SPhos) and optimized reaction conditions to achieve high yields. organic-chemistry.orgnih.gov

Table 2: Predicted Selectivity in Cross-Coupling Reactions

| Cross-Coupling Reaction | Coupling Partner | Preferential Reaction Site | Rationale |

| Suzuki Coupling | Organoboron Reagent | C-Br | Higher reactivity of C-Br bond in oxidative addition |

| Heck Reaction | Alkene | C-Br | Higher reactivity of C-Br bond |

| Buchwald-Hartwig Amination | Amine | C-Br | Higher reactivity of C-Br bond |

| Sonogashira Coupling | Terminal Alkyne | C-Br | Higher reactivity of C-Br bond |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (S_NAr) is another potential reaction pathway for the halogenated ring system. S_NAr reactions are favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub The halogen atoms themselves are electron-withdrawing via induction, which can activate the ring towards nucleophilic attack.

In an S_NAr reaction, a strong nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub The subsequent loss of the halide ion restores aromaticity. When comparing the two halogens in this compound, the leaving group ability is a key factor. While C-Br is a weaker bond, fluorine is often the best leaving group in S_NAr contexts due to its high electronegativity, which strongly polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack—the rate-determining step. youtube.com Between chlorine and bromine, the competition is less straightforward and can be substrate and condition-dependent. However, without strong activating groups (like a nitro group), S_NAr reactions on this substrate would likely require harsh conditions, such as high temperatures and very strong nucleophiles/bases. libretexts.org Under such conditions, an alternative elimination-addition (benzyne) mechanism might also become competitive. khanacademy.org

Stereochemical Analysis and Chiral Recognition of 1 2 Bromo 6 Chlorophenyl Ethan 1 Amine

Determination of Enantiomeric Excess and Absolute Configuration

The quantitative analysis of enantiomeric composition and the unambiguous determination of the three-dimensional arrangement of atoms at the chiral center are fundamental aspects of stereochemical analysis. A variety of chromatographic and spectroscopic techniques, as well as X-ray crystallography, are utilized for this purpose.

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation.

High-Performance Liquid Chromatography (HPLC): HPLC with polysaccharide-based CSPs is a widely used and effective method for the enantioseparation of chiral amines. nih.gov Columns such as those based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H, and others) have proven to be versatile for a broad range of chiral compounds, including primary amines. nih.govbu.edu The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance. For primary amines like 1-(2-bromo-6-chlorophenyl)ethan-1-amine, mobile phases typically consist of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol). chromatographyonline.com The addition of a small amount of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can improve peak shape and resolution. chromatographyonline.comwindows.net

Table 1: Representative Chiral HPLC and SFC Screening Conditions for Primary Amines This table illustrates common starting conditions for method development for chiral primary amines, based on general knowledge in the field.

| Parameter | Normal Phase HPLC | Polar Organic Mode HPLC | Supercritical Fluid Chromatography (SFC) |

| Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-1, Chiralpak IA) | Polysaccharide-based (e.g., Lux Cellulose-2, Chiralpak IC) | Cyclofructan-based or Polysaccharide-based |

| Mobile Phase | Hexane/Ethanol (B145695) (e.g., 80:20 v/v) | Acetonitrile/Methanol (e.g., 90:10 v/v) | CO2 / Methanol (with additives) |

| Additives | 0.1% DEA for basic compounds; 0.1% TFA for acidic compounds | 0.1% DEA for basic compounds; 0.1% TFA for acidic compounds | 0.2-0.3% Trifluoroacetic acid/Triethylamine |

| Flow Rate | 1.0 - 2.0 mL/min | 1.0 - 2.0 mL/min | 2.0 - 4.0 mL/min |

| Detection | UV at 215 or 254 nm | UV at 215 or 254 nm | UV at 215 or 254 nm |

Gas Chromatography (GC): Chiral GC is another powerful technique for the enantiomeric separation of volatile compounds like phenylethylamines. This can be achieved either by using a chiral stationary phase or by derivatizing the amine with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

For direct separation on a CSP, cyclodextrin (B1172386) derivatives are commonly used. A study on the GC separation of various halogen-substituted 1-phenylethylamines on a substituted cyclodextrin phase revealed that the position of the halogen substituent significantly influences the separation. rsc.org It was noted that for ortho-substituted compounds, lower temperatures generally resulted in better enantiomeric separation. rsc.org The amine is often derivatized, for example, by acylation to form a trifluoroacetyl (TFA) derivative, to improve its volatility and chromatographic behavior. rsc.org

Alternatively, pre-column derivatization with a chiral derivatizing agent (CDA), such as S-(-)-N-(trifluoroacetyl)-prolyl chloride, can be employed. This reaction converts the enantiomeric amines into diastereomeric amides, which can then be separated on a non-chiral GC column. This approach offers flexibility as it does not require a dedicated chiral column.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of enantiomers with circularly polarized light. These methods are highly sensitive to the stereochemistry of a molecule. While CD/ORD can be used to determine the enantiomeric purity and, in some cases, the absolute configuration by comparing the obtained spectrum with that of a known standard or through theoretical calculations, specific chiroptical data for this compound is not publicly documented.

Nuclear Magnetic Resonance (NMR) in Chiral Media: NMR spectroscopy can be used to distinguish between enantiomers by creating a diastereomeric environment. This is achieved by using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

With a CSA, the enantiomers form transient diastereomeric complexes that have slightly different NMR spectra, leading to the splitting of signals for corresponding protons. Lanthanide-based chiral shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3), have been used for this purpose. These reagents coordinate to the basic amine group, inducing significant shifts in the proton resonances and often resolving the signals of the two enantiomers.

Alternatively, reacting the amine with a CDA, like Mosher's acid chloride, creates stable diastereomers with distinct NMR spectra. The analysis of the chemical shift differences in the ¹H or ¹⁹F NMR spectra of these diastereomers can not only allow for the determination of enantiomeric excess but can also be used to deduce the absolute configuration. While no specific NMR studies using chiral auxiliaries for this compound are reported, this remains a viable and powerful method for its stereochemical analysis.

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique provides a three-dimensional structure of the molecule as it exists in the crystalline state. For an enantiomerically pure sample that forms a suitable single crystal, the analysis can unambiguously establish its absolute configuration.

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion, which is an effect that becomes significant when heavy atoms are present in the structure and are irradiated with X-rays of a suitable wavelength. The presence of both bromine and chlorine atoms in this compound makes it an excellent candidate for this method, as these heavy atoms produce a strong anomalous scattering signal. rsc.org The analysis of Bijvoet pairs—reflections that are related by inversion and are no longer of equal intensity in the presence of anomalous scattering—allows for the reliable determination of the absolute structure. rsc.org

Although no crystal structure has been published for this compound, it is common practice to form a salt with a chiral acid of known configuration (e.g., tartaric acid) to facilitate crystallization and confirm the absolute configuration of the amine.

Chiral Recognition Mechanisms and Intermolecular Interactions

Chiral recognition is the process by which a chiral molecule or environment interacts differently with the two enantiomers of another chiral compound. Understanding these mechanisms is crucial for designing effective chiral separation methods and for comprehending the stereospecific interactions of drugs with biological targets.

Chiral recognition can be achieved through host-guest chemistry, where a chiral host molecule selectively binds one enantiomer of a guest molecule over the other. Cyclodextrins, which are chiral cyclic oligosaccharides, are common chiral hosts. They possess a hydrophobic inner cavity and a hydrophilic outer surface. For a molecule like this compound, the substituted phenyl ring can be included within the cyclodextrin cavity, forming an inclusion complex. The chirality of the cyclodextrin can lead to different binding affinities for the (R)- and (S)-enantiomers of the amine due to more favorable steric and electronic interactions with one enantiomer. These differential interactions are the basis for enantioselective separations using cyclodextrin-based CSPs in both HPLC and GC.

The enantioselective recognition of this compound in a chiral environment is governed by a combination of intermolecular forces. In the context of a chiral stationary phase, the key interactions include:

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor and can interact with hydrogen bond acceptor sites on the chiral selector.

π-π Interactions: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic moieties present in the chiral selector.

Dipole-Dipole Interactions: The C-Br and C-Cl bonds introduce significant dipole moments in the molecule, which can interact with polar groups on the CSP.

Steric Repulsion: The bulky bromine and chlorine atoms at the ortho positions create significant steric hindrance. The "fit" of each enantiomer into the chiral cavity or onto the surface of the CSP will be different, leading to one enantiomer forming a more stable complex than the other.

A three-point interaction model is often invoked to explain chiral recognition, where at least three points of interaction between the analyte and the chiral selector are necessary for enantiomeric discrimination. For this compound, these three points could involve the amino group, the phenyl ring, and the chiral carbon center with its substituents. The precise nature and geometry of these interactions determine the degree of chiral recognition and, consequently, the efficiency of the enantiomeric separation.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Mass Spectrometry for Precise Molecular Characterization

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 1-(2-Bromo-6-chlorophenyl)ethan-1-amine, HRMS analysis is critical for confirming its molecular formula, C₈H₉BrClN. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which serves as a primary diagnostic tool for verification.

Table 1: Theoretical Isotopic Distribution for [M+H]⁺ of this compound

| Ion Formula | m/z (Theoretical) | Relative Abundance (%) |

| C₈H₁₀⁷⁹Br³⁵ClN⁺ | 233.9761 | 100.00 |

| C₈H₁₀⁸¹Br³⁵ClN⁺ | 235.9741 | 97.73 |

| C₈H₁₀⁷⁹Br³⁷ClN⁺ | 235.9732 | 32.54 |

| C₈H₁₀⁸¹Br³⁷ClN⁺ | 237.9712 | 31.80 |

This table presents a simplified theoretical isotopic pattern. The actual spectrum would show these major peaks along with minor contributions from ¹³C isotopes.

Further fragmentation analysis using techniques such as collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) would provide valuable structural information. The fragmentation pattern would be expected to show losses of characteristic fragments, such as the ethylamine (B1201723) side chain and halogen atoms, further corroborating the proposed structure.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed atomic connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for the complete and unambiguous assignment of all proton and carbon signals of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include a doublet for the methyl protons (CH₃), a quartet for the methine proton (CH), and multiplets for the aromatic protons. The coupling between the CH and CH₃ protons would be a defining feature.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the methyl carbon, the methine carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the bromo and chloro substituents.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for instance, confirming the coupling between the methine proton and the methyl protons of the ethylamine group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the ethylamine side chain and the substituted phenyl ring, as well as confirming the positions of the bromo and chloro substituents on the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| CH₃ | ~1.4-1.6 (d) | ~24-26 | CH, Aromatic C1 |

| CH | ~4.2-4.4 (q) | ~50-55 | CH₃, Aromatic C1, Aromatic C2, Aromatic C6 |

| NH₂ | Variable | - | CH |

| Aromatic CH (3H) | ~7.1-7.5 (m) | ~128-132 | Other Aromatic C/H |

| Aromatic C-Br | - | ~120-125 | Aromatic H |

| Aromatic C-Cl | - | ~133-138 | Aromatic H |

| Aromatic C-CH | - | ~140-145 | CH, CH₃ |

Note: These are predicted chemical shift ranges and would need to be confirmed by experimental data. The exact values can vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties. The two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), N-H bending vibrations (around 1590-1650 cm⁻¹), and C-C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). The C-Br and C-Cl stretching vibrations would appear in the fingerprint region (below 1000 cm⁻¹).

Raman Spectroscopy: The Raman spectrum would also show signals corresponding to these functional groups. Aromatic ring stretching vibrations are often strong in Raman spectra. The C-Br and C-Cl stretching modes would also be observable and can help to confirm the presence of these halogens.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (amine) | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2970 | FT-IR, Raman |

| N-H Bend (amine) | 1590 - 1650 | FT-IR |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-Br Stretch | 500 - 650 | FT-IR, Raman |

| C-Cl Stretch | 600 - 800 | FT-IR, Raman |

The combined application of these advanced spectroscopic methodologies provides a robust and comprehensive characterization of this compound, ensuring the verification of its elemental composition, the precise assignment of its atomic connectivity, and the confirmation of its functional groups.

Computational and Theoretical Investigations of 1 2 Bromo 6 Chlorophenyl Ethan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For "1-(2-Bromo-6-chlorophenyl)ethan-1-amine," DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in elucidating its fundamental chemical characteristics. nih.govnih.govnih.gov

Geometry optimization is a critical first step in computational analysis, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For "this compound," this process involves the systematic exploration of various conformations that arise from the rotation around single bonds, particularly the C-C bond connecting the ethylamine (B1201723) side chain to the phenyl ring and the C-N bond of the amine group.

The presence of bulky bromine and chlorine atoms at the ortho positions of the phenyl ring introduces significant steric hindrance, which heavily influences the preferred conformation. Ab initio calculations of the potential energy surface (PES) are often employed to investigate the rotational isomerism around the C-N bond. nih.gov The resulting stable conformers are then fully optimized to determine their relative energies. The conformer with the lowest energy is considered the ground state geometry.

Below is an illustrative table of the kind of data that would be generated from a geometry optimization calculation.

| Parameter | Optimized Value |

| C-C bond length (ring-ethyl) | 1.53 Å |

| C-N bond length | 1.47 Å |

| C-Br bond length | 1.90 Å |

| C-Cl bond length | 1.74 Å |

| C-C-N bond angle | 110.5° |

| Dihedral angle (Br-C-C-N) | 65.0° |

Note: The values in this table are hypothetical and serve to illustrate the output of a DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov

For "this compound," the HOMO is expected to be localized primarily on the amine group and the phenyl ring, reflecting their electron-donating nature. Conversely, the LUMO is likely to be distributed over the phenyl ring, influenced by the electron-withdrawing bromine and chlorine atoms. The analysis of the atomic orbital contributions to the HOMO and LUMO provides a quantitative picture of the regions most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

The following table illustrates the type of data obtained from an FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap | 5.17 |

Note: The values in this table are hypothetical examples.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. scispace.com These maps are invaluable for predicting how a molecule will interact with other charged species, such as substrates or biological receptors. scispace.com

In the MEP map of "this compound," the region around the nitrogen atom of the primary amine group is expected to show a significant negative potential (red or yellow) due to the lone pair of electrons, making it a likely site for protonation and hydrogen bonding interactions. The regions around the hydrogen atoms of the amine group would exhibit positive potential (blue). The electronegative bromine and chlorine atoms will also influence the electrostatic potential distribution on the aromatic ring.

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

While DFT calculations are excellent for studying molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior in a solution. MD simulations model the movement of atoms over time, offering insights into the conformational landscape and interactions with solvent molecules.

For "this compound," an MD simulation in a solvent like water or ethanol (B145695) would reveal the accessible conformations and the stability of intramolecular hydrogen bonds. It would also show how the solvent molecules arrange themselves around the solute, particularly around the polar amine group and the halogenated phenyl ring. This information is crucial for understanding its solubility and transport properties.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical studies are essential for elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, most importantly, transition states. For reactions involving "this compound," such as N-acylation or substitution reactions, quantum chemical calculations can map out the entire reaction pathway.

By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This allows for the prediction of reaction rates and the exploration of how substituents on the phenyl ring affect reactivity. These studies often employ DFT methods to calculate the potential energy surface of the reaction.

Spectroscopic Parameter Prediction and Validation (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data for validation of the computed structures and electronic properties.

For "this compound," DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. nih.gov Methods like the Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, have been shown to provide accurate predictions for complex organic molecules. nih.gov However, predicting the chemical shifts of NH protons can sometimes be less accurate due to factors like hydrogen bonding and exchange with the solvent. nih.govmodgraph.co.uk

Vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be calculated. researchgate.net The predicted vibrational modes can be assigned to specific molecular motions, such as the N-H stretching of the amine group, the C-H stretching of the aromatic ring, and the C-Br and C-Cl stretching frequencies. Comparing the calculated spectrum with the experimental one helps to confirm the molecule's structure.

An example of a data table comparing predicted and experimental NMR chemical shifts is shown below.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| CH₃ | 1.45 | 1.42 |

| CH | 4.30 | 4.28 |

| Aromatic CH | 7.20 - 7.50 | 7.18 - 7.45 |

| NH₂ | 1.80 | 1.75 |

Note: The values in this table are hypothetical and for illustrative purposes.

Strategic Utilization of 1 2 Bromo 6 Chlorophenyl Ethan 1 Amine in Complex Organic Synthesis

Asymmetric Catalysis Employing 1-(2-Bromo-6-chlorophenyl)ethan-1-amine Derivatives as Chiral Ligands

Chiral 1-phenylethylamine (B125046) (α-PEA) and its derivatives are well-established as privileged backbones for the synthesis of chiral ligands used in asymmetric catalysis. nih.govwikipedia.org The introduction of bulky and electronically distinct substituents on the phenyl ring can significantly influence the steric and electronic properties of the resulting metal complexes, thereby enhancing enantioselectivity and catalytic activity. The 2-bromo-6-chloro substitution pattern in this compound offers a unique opportunity to create highly effective and specific chiral ligands.

Derivatives of this compound can be readily converted into various classes of chiral ligands, such as phosphoramidites, phosphine-phosphoramidites, and aminonaphthols. wikipedia.orgresearchgate.net For instance, reaction with phosphorus(III) chlorides can yield phosphoramidite (B1245037) ligands. These ligands, when complexed with transition metals like rhodium or iridium, are known to be highly effective in asymmetric hydrogenation reactions. researchgate.net The steric bulk provided by the ortho-bromo and -chloro groups can create a well-defined chiral pocket around the metal center, forcing the substrate to adopt a specific orientation and leading to high enantiomeric excesses (ee) in the product.

A representative application of analogous chiral phosphoramidite ligands derived from substituted phenylethylamines is in the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins, such as β-(acylamino)acrylates, to produce chiral amino acid precursors. researchgate.net The steric and electronic tuning afforded by the substituents on the phenylamine backbone is crucial for achieving high conversion and enantioselectivity.

| Ligand Type | Metal | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| Phosphine-Phosphoramidite | Rh | Asymmetric Hydrogenation | Ethyl (Z)-β-phenyl-β-(acetylamino)acrylate | (S)-β-phenyl-β-(acetylamino)propanoate | up to 99% |

| Phosphoramidite | Ir | Asymmetric Hydrogenation | 3-Alkyl-2-arylquinolines | Chiral Tetrahydroquinolines | up to 94% |

| Aminonaphthol | Zn(II) | Asymmetric Phenyl Transfer | p-Chlorobenzaldehyde | Chiral Diaryl Carbinol | up to 85% |

This table presents representative data for asymmetric reactions using chiral ligands derived from analogues of this compound, demonstrating their potential efficacy. researchgate.net

Synthesis of Advanced Intermediates for Chiral Molecules with Defined Stereochemistry

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and natural products. nih.gov Enantiomerically pure this compound serves as a valuable chiral auxiliary, guiding the stereochemical outcome of subsequent reactions to produce advanced intermediates with defined stereochemistry. The amine functionality can be used to introduce a chiral center, which is then elaborated upon to construct more complex molecular frameworks.

One common strategy involves the use of the chiral amine as a resolving agent or as a chiral auxiliary in diastereoselective reactions. wikipedia.orgmdpi.com For example, it can be condensed with a prochiral ketone to form a chiral imine. Subsequent reduction of this imine with a hydride reagent often proceeds with high diastereoselectivity, controlled by the steric influence of the bulky 2-bromo-6-chlorophenyl group. Cleavage of the auxiliary then reveals the desired enantiomerically enriched primary amine. This methodology is critical in the synthesis of many active pharmaceutical ingredients (APIs). mdpi.com

Furthermore, the bromo and chloro substituents on the aromatic ring provide handles for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This allows for the late-stage introduction of molecular diversity, making this compound a versatile scaffold for the creation of libraries of chiral compounds for drug discovery. wikipedia.org

| Chiral Amine Application | Reaction Type | Intermediate Synthesized | Target Molecule Class | Diastereomeric Ratio (dr) |

| Chiral Auxiliary | Reductive Amination | Chiral β-amino acid precursor | Sitagliptin (B1680988) analogue | High dr |

| Chiral Auxiliary | Diastereoselective Cyclization | Chiral Tetrahydro-3-benzazepine | σ1 Receptor Ligands | 80:20 |

| Chiral Building Block | Multi-step Synthesis | Enantiopure Pyrrolizidine Alkaloid Precursor | Pyrrolizidine Alkaloids | High Stereoselectivity |

This table showcases examples of how chiral phenylethylamine analogues are used to synthesize advanced intermediates with defined stereochemistry, highlighting the potential applications of this compound. mdpi.com

Building Block in the Construction of Diverse Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems, particularly those containing isoquinoline (B145761) and related scaffolds. The amine functionality provides the nitrogen atom for the heterocycle, while the substituted phenyl ring can be incorporated in various ways.

A prominent example of a reaction where this amine could be utilized is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. While the target compound is a phenylethylamine, its structural features make it a candidate for analogous cyclization strategies. The electron-richness of the phenyl ring, despite the presence of halogens, can be sufficient for electrophilic aromatic substitution, leading to the formation of the heterocyclic core. The resulting tetrahydroisoquinolines are important structural motifs in many alkaloids and pharmacologically active compounds.

Moreover, the precursor to the amine, 2-bromo-6-chloroacetophenone, can be used in reactions like the Hantzsch thiazole (B1198619) synthesis to produce substituted thiazoles. The amine itself can be involved in condensation reactions with dicarbonyl compounds or their equivalents to construct various other heterocyclic rings. The presence of the halogen atoms also allows for subsequent intramolecular cyclizations via palladium-catalyzed C-N bond formation to build fused heterocyclic systems.

| Heterocyclic System | Synthetic Strategy | Key Reactants | Potential Product |

| Tetrahydroisoquinoline | Pictet-Spengler Reaction | This compound, Aldehyde | Substituted Tetrahydroisoquinoline |

| Quinoline | Friedländer Annulation | Derivative of this compound | Substituted Quinoline |

| Pyrrole | Paal-Knorr Synthesis | This compound, 1,4-Diketone | N-Substituted Pyrrole |

| Imidazole | Condensation Reaction | This compound, α-Diketone, Aldehyde | Substituted Imidazole |

This table illustrates potential synthetic routes to various heterocyclic systems using this compound or its derivatives as a key building block.

Precursor in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. Cascade reactions, in which a single event triggers a sequence of intramolecular transformations, also offer a highly efficient means of building molecular complexity. This compound, with its reactive amine functionality and latent reactivity in the di-halo-substituted ring, is a potential substrate for such processes.

The Ugi and Passerini reactions are prominent examples of MCRs where an amine component is crucial. researchgate.net In the Ugi four-component reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide combine to form a bis-amide. The steric hindrance imposed by the ortho-substituents in this compound might pose a challenge for its participation in these reactions. However, for certain substrates and under optimized conditions, its use could lead to the synthesis of highly congested and structurally unique peptide-like molecules.

The amine can also initiate cascade reactions. For example, after an initial intermolecular reaction, the bromo or chloro substituent could participate in an intramolecular palladium-catalyzed cross-coupling reaction, leading to the formation of a new ring system. Such a sequence would be a highly efficient method for constructing polycyclic structures. The development of novel cascade reactions initiated by the nucleophilic addition of amines like this compound is an active area of research.

| Reaction Type | Key Reactants | Potential Product Class | Key Features |

| Ugi Reaction | Amine, Aldehyde, Carboxylic Acid, Isocyanide | Bis-amides | High molecular complexity in one step |

| Passerini Reaction | Amine (as precursor to isocyanide), Aldehyde, Carboxylic Acid | α-Acyloxy Amides | Atom-economical, convergent synthesis |

| Cascade Reaction | Amine, Electrophile with additional reactive site | Polycyclic Heterocycles | Intramolecular cyclization following initial reaction |

This table outlines the potential involvement of this compound in various multicomponent and cascade reactions. researchgate.net

Future Research Trajectories and Methodological Innovations

Development of Novel Green Chemistry Approaches for the Synthesis of 1-(2-Bromo-6-chlorophenyl)ethan-1-amine

The future synthesis of this compound will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and improve process efficiency. Research will likely focus on moving away from traditional synthetic routes that may suffer from poor atom economy, such as classical methods that generate stoichiometric byproducts. rsc.org

Key areas of development include:

Continuous Flow Synthesis: The adoption of continuous flow reactors, such as Continuous Stirred-Tank Reactors (CSTRs), presents a significant opportunity. sci-hub.se This technology allows for precise control over reaction parameters (temperature, pressure, residence time), enhanced safety for handling reactive intermediates, and easier scalability. For the synthesis of halogenated arylethylamines, a flow process could involve a key bond-forming step, such as a Suzuki-Miyaura cross-coupling or a reductive amination, performed in greener solvents like water or 2-MeTHF. sci-hub.se

Advanced Catalysis: Research into novel catalytic systems is paramount. This includes the use of photoassisted nickel-catalyzed cross-coupling reactions, which can form C-C bonds under mild conditions using inexpensive organic photocatalysts, offering a modular way to construct β-phenethylamine derivatives. acs.org Furthermore, developing heterogeneous catalysts based on earth-abundant metals could replace more expensive and toxic heavy metal catalysts, while also simplifying product purification through easy catalyst removal. sci-hub.se

Solvent and Reagent Selection: A major focus will be the replacement of hazardous solvents like N,N-dimethylformamide (DMF) with more sustainable alternatives such as ethyl acetate (B1210297) (EtOAc) or bio-derived solvents. unibo.it The goal is to significantly lower the Process Mass Intensity (PMI), which is a key metric of the "greenness" of a chemical process. unibo.it Additionally, synthetic methods that operate in the absence of strong bases or other harsh reagents simplify workup procedures and reduce waste streams. google.com

Table 1: Comparison of Hypothetical Synthetic Approaches

| Parameter | Traditional Batch Synthesis (Hypothetical) | Green Flow Synthesis (Projected) |

|---|---|---|

| Solvent | DMF, Dichloromethane | Water, EtOAc, 2-MeTHF |

| Catalyst | Homogeneous Palladium or Platinum | Heterogeneous Ni or Fe/Pd Nanoparticles |

| Key Metric | High Process Mass Intensity (PMI) | Low Process Mass Intensity (PMI) |

| Workup | Liquid-liquid extraction, column chromatography | Filtration, in-line extraction/separation |

| Atom Economy | Moderate to Low (e.g., Gabriel Synthesis) | High (e.g., Catalytic Hydrogenation) |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how the synthesis of this compound is approached, moving from laborious trial-and-error optimization to data-driven, predictive strategies. acs.orgijsetpub.com

Reaction Condition Optimization: ML algorithms can efficiently navigate complex, multi-variable reaction spaces to identify optimal conditions. acs.org For a given transformation, such as an asymmetric reduction or a cross-coupling to form the target amine, variables like temperature, solvent, catalyst loading, ligand structure, and residence time can be optimized. Active learning models require minimal initial experimental data (as few as 5-10 data points) to begin suggesting improved reaction protocols, iteratively refining conditions based on feedback from each new experiment. duke.edu This approach has been shown to find suitable conditions with fewer experiments than human experts. duke.edu

Predictive Modeling: Global ML models, trained on vast reaction databases, can predict viable synthetic routes and suggest initial reaction conditions for novel transformations. beilstein-journals.org For a molecule like this compound, these models could help identify the most promising catalyst-ligand combinations or predict potential side reactions. Local models can then be used to fine-tune the specific parameters for that reaction family to maximize yield and selectivity. beilstein-journals.org

Autonomous Synthesis: The ultimate integration of AI involves creating "self-driving" laboratories. ijsetpub.com In such a system, an AI algorithm would design an experiment, a robotic platform would execute the reaction, in-line analytics would monitor its progress, and the results would be fed back to the AI to design the next, improved experiment, creating a closed loop for rapid discovery and optimization. acs.org

Table 2: Example of ML-Driven Optimization Parameters

| Variable | Range Explored by ML | Potential Optimized Value |

|---|---|---|

| Temperature (°C) | 20 - 100 | 65 |

| Catalyst Loading (mol%) | 0.1 - 5.0 | 0.8 |

| Residence Time (min) | 5 - 60 | 22 |

| Substrate Concentration (M) | 0.05 - 0.5 | 0.23 |

| Solvent | Toluene, THF, Dioxane, Acetone | Dioxane |

Exploration of Supramolecular Chemistry with Halogenated Arylethylamines

The presence of both a bromine and a chlorine atom on the phenyl ring of this compound makes it a prime candidate for future research in supramolecular chemistry, specifically through halogen bonding (XB). acs.org

Halogen Bonding as a Design Tool: A halogen atom, when bonded to an electron-withdrawing group (like an aromatic ring), develops a region of positive electrostatic potential known as a σ-hole on its outer surface. acs.org This allows it to act as an electrophilic "halogen bond donor," forming directional non-covalent interactions with Lewis bases (halogen bond acceptors) like oxygen or nitrogen atoms. mdpi.com Future research will explore how the C-Br and C-Cl bonds in the target molecule can be used as reliable synthons to direct the assembly of molecules into predictable, ordered solid-state architectures, such as co-crystals or polymers. rsc.orgacs.org

Hierarchical Structures: The directionality and strength of halogen bonds can be exploited to construct complex supramolecular structures. rsc.org For instance, research could investigate how the interplay between the C-Br···A and C-Cl···A (where A is an acceptor) interactions, along with hydrogen bonding from the amine group, can lead to the formation of specific motifs like 1D chains, 2D woven sheets, or 3D networks. mdpi.com The relative strength of these bonds (typically I > Br > Cl > F) allows for a hierarchical approach to crystal engineering. acs.org

Functional Materials: By controlling the supramolecular assembly, it may be possible to create materials with novel properties. The precise arrangement of the aromatic rings, dictated by halogen bonds, could influence solid-state luminescence or phosphorescence, leading to new optical materials. rsc.org

Table 3: Properties of Halogen Bonds (XB)

| Property | Description | Relevance to Target Compound |

|---|---|---|

| Nature | A non-covalent interaction between a polarized halogen atom (XB donor) and a Lewis base (XB acceptor). acs.org | The C-Br and C-Cl groups act as XB donors. |

| Directionality | Highly directional, with the R-X···A angle typically being close to 180°. acs.org | Allows for the predictable design of crystal structures. |

| Strength | Tunable based on the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the R group. acs.org | The presence of both Br and Cl offers multiple interaction sites with different strengths. |

| Common Acceptors | Anions, lone pairs on N, O, S atoms, and π-systems. acs.orgmdpi.com | The amine group of an adjacent molecule or a co-former could act as an acceptor. |

Advanced In-Situ Monitoring Techniques for Real-time Reaction Profiling

To achieve the level of control and optimization promised by flow chemistry and AI, advanced real-time monitoring of the synthesis of this compound is essential. In-situ spectroscopic techniques provide a window into the reaction as it happens, capturing data on kinetics, intermediates, and byproduct formation. youtube.com

Spectroscopic Probes: Techniques like Fourier-Transform Infrared (FTIR), Raman, and UV-Vis spectroscopy can be integrated directly into reaction vessels or flow reactors. These methods can monitor the disappearance of starting materials and the appearance of the product in real-time, providing crucial kinetic data without the need for sampling and offline analysis. youtube.com

Mechanistic Insights: A key challenge in catalysis is understanding the reaction mechanism under true operating conditions. youtube.com In-situ monitoring can help identify transient intermediates, such as catalyst-substrate complexes or short-lived species, which are invisible to traditional post-reaction analysis. For an asymmetric synthesis, this could help elucidate the origin of enantioselectivity.

Process Analytical Technology (PAT): In a manufacturing context, real-time monitoring is a cornerstone of PAT. By continuously tracking critical process parameters and quality attributes, deviations from the optimal state can be detected and corrected instantly. This leads to improved process robustness, higher and more consistent yields, and a reduction in failed batches. Techniques like X-ray diffraction (XRD) could even be used in-situ to monitor the crystallization of the final product, ensuring the desired polymorphic form is obtained. ornl.gov

Table 4: In-Situ Monitoring Techniques and Their Applications

| Technique | Information Provided | Application in Synthesis |

|---|---|---|

| FTIR/Raman Spectroscopy | Vibrational modes of functional groups, concentration of species. | Real-time tracking of reactant consumption and product formation; kinetic profiling. youtube.com |

| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophoric species. | Monitoring catalyst state, concentration of aromatic compounds. |

| Mass Spectrometry | Molecular weight of reaction components. | Identifying intermediates and byproducts in real-time. |

| X-Ray Diffraction (XRD) | Crystalline structure, polymorphism. | In-situ monitoring of crystallization processes to control solid form. ornl.gov |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, quantification. | Mechanistic studies and reaction profiling, though less common for real-time industrial control. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.